

Electronic properties of 3-Methoxy-5-phenylpyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Methoxy-5-phenylpyridine

Cat. No.: B1451050

[Get Quote](#)

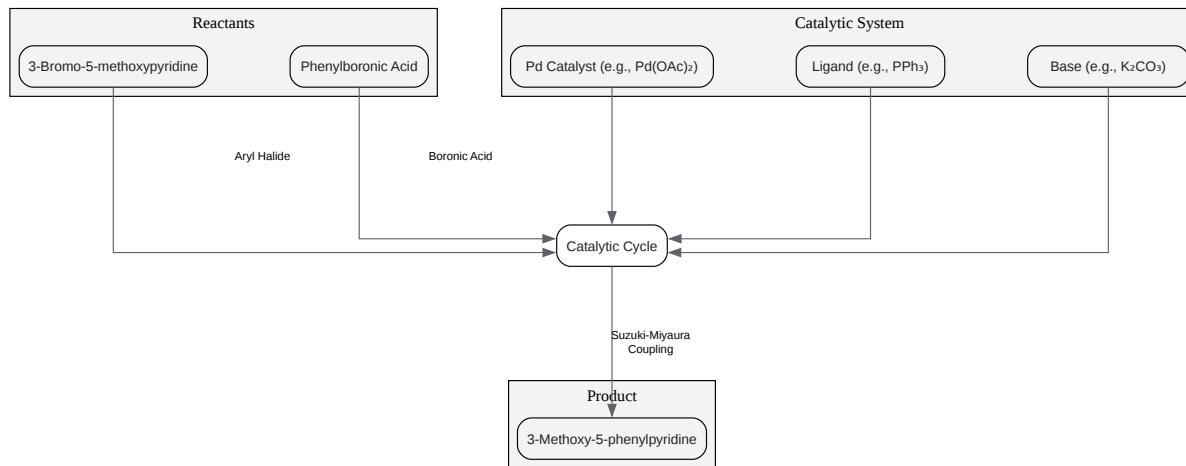
An In-Depth Technical Guide to the Electronic Properties of **3-Methoxy-5-phenylpyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxy-5-phenylpyridine is a heterocyclic scaffold of significant interest, positioned at the intersection of medicinal chemistry and materials science. The strategic placement of an electron-donating methoxy group and a π -rich phenyl ring on the pyridine core imparts a unique set of electronic properties that govern its reactivity, intermolecular interactions, and photophysical behavior. This technical guide provides a comprehensive exploration of these electronic characteristics, grounded in both theoretical predictions and established experimental methodologies. We delve into the molecule's frontier molecular orbitals, electrostatic potential, and spectroscopic signatures, offering a framework for its rational application in drug design and the development of novel organic materials. This document is structured to serve as a practical resource for scientists seeking to understand and exploit the electronic landscape of this versatile molecule.

Molecular Architecture and Synthetic Access


The electronic properties of any molecule are intrinsically linked to its structure. **3-Methoxy-5-phenylpyridine** is a biaryl system where a phenyl group is attached to a methoxy-substituted pyridine ring. This arrangement creates a molecule with distinct electronic domains: the

electron-deficient pyridine ring, the electron-donating methoxy group, and the conjugated phenyl system.

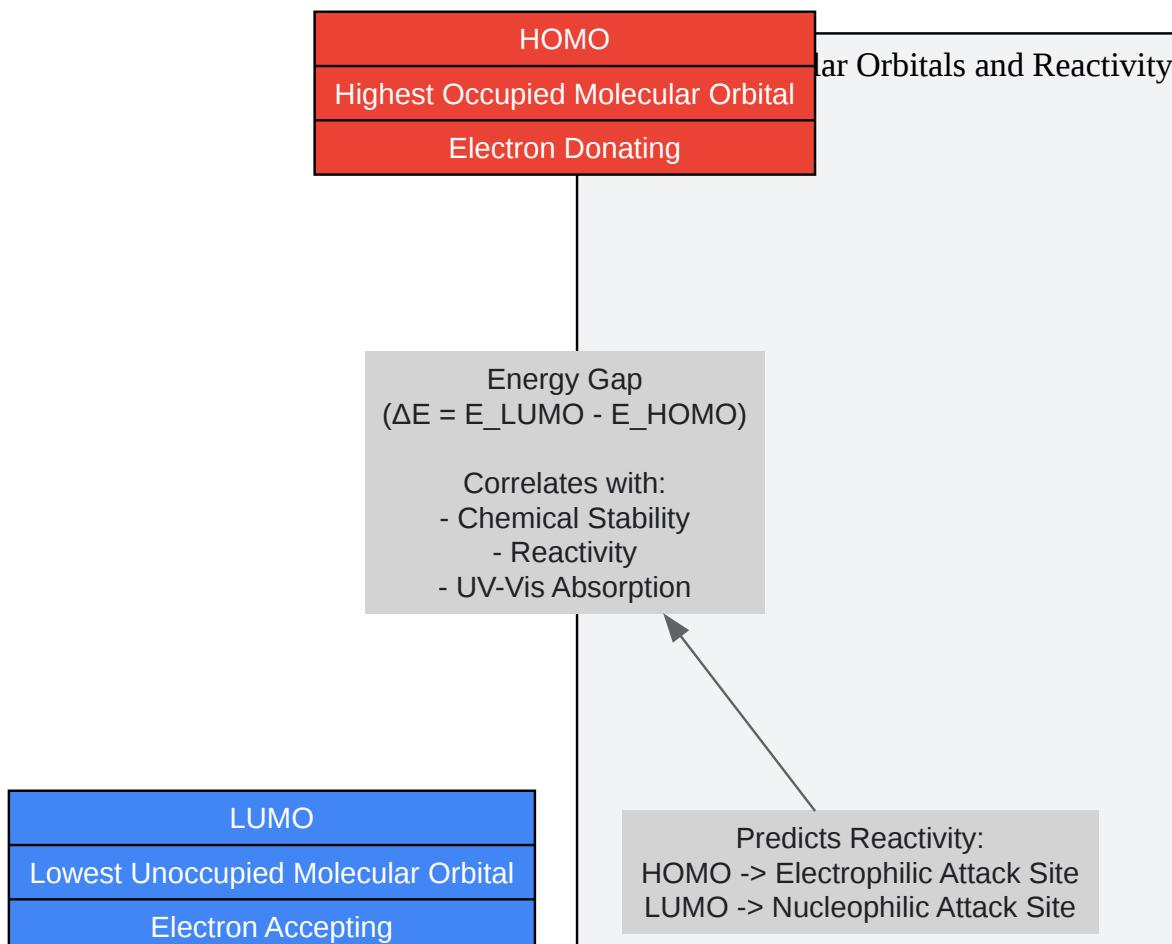
Table 1: Physicochemical Properties of **3-Methoxy-5-phenylpyridine**

Property	Value	Source
IUPAC Name	3-methoxy-5-phenylpyridine	[1]
CAS Number	53698-52-5	[1] [2]
Molecular Formula	C ₁₂ H ₁₁ NO	[1]
Molecular Weight	185.22 g/mol	[3]
Canonical SMILES	COC1=CN=CC(C2=CC=CC=C2)=C1	[1]

While multiple synthetic routes are conceivable, modern cross-coupling reactions provide the most efficient and versatile access to this scaffold. The Suzuki-Miyaura coupling, for instance, is an industry-standard method for forming C-C bonds between aryl halides and boronic acids, making it highly suitable for synthesizing **3-Methoxy-5-phenylpyridine**.

[Click to download full resolution via product page](#)

Caption: General workflow for Suzuki-Miyaura synthesis of **3-Methoxy-5-phenylpyridine**.


Computational Deep Dive: Unveiling the Electronic Landscape

To understand a molecule's behavior at a fundamental level, we turn to computational chemistry. Density Functional Theory (DFT) provides robust insights into electronic structure and reactivity.^[4] By modeling **3-Methoxy-5-phenylpyridine** in silico, we can visualize its molecular orbitals and predict regions of electrophilicity and nucleophilicity.

Frontier Molecular Orbitals (HOMO & LUMO)

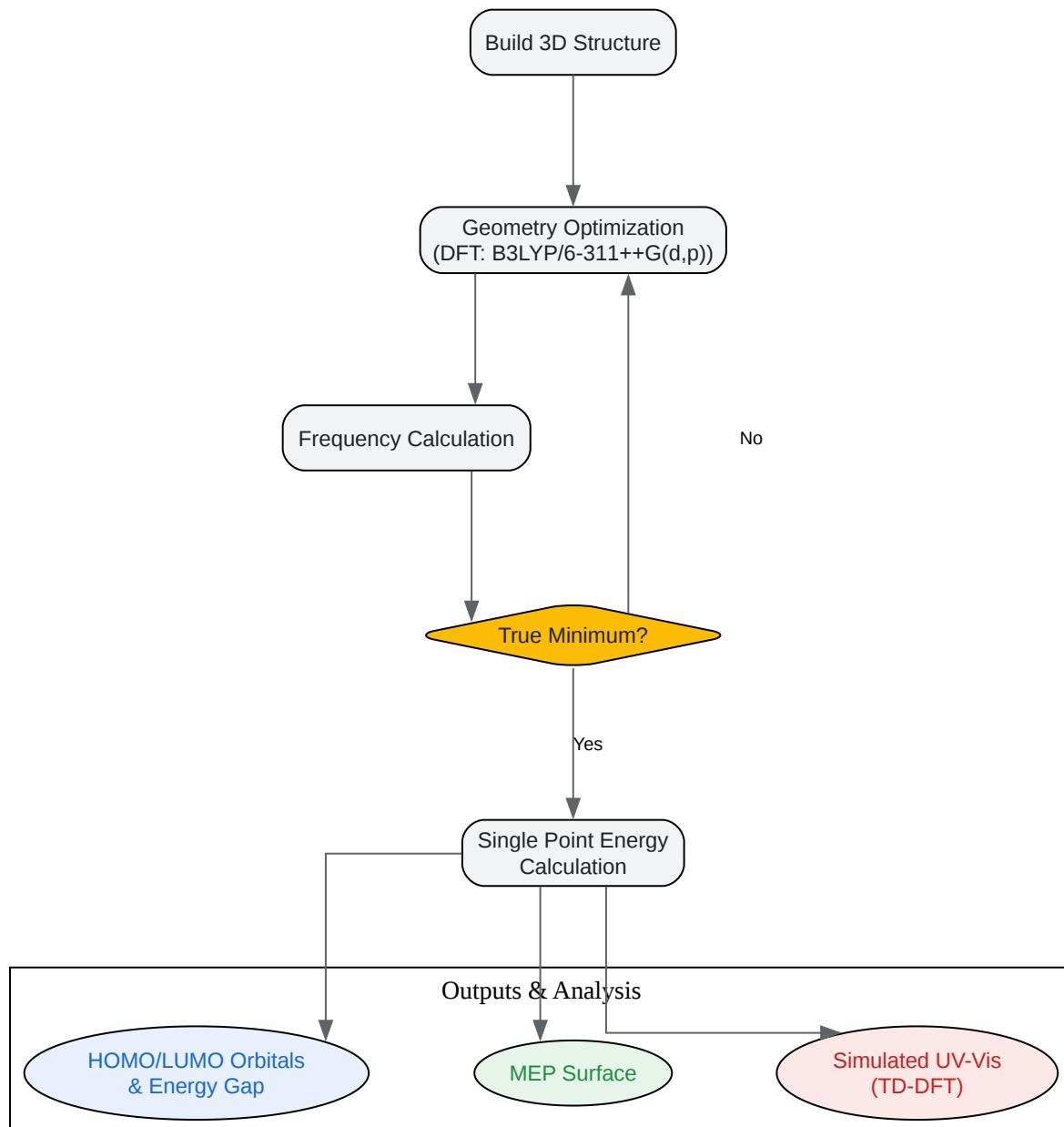
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding electronic behavior.^[5] The HOMO energy relates to the ability to donate electrons, while the LUMO energy indicates the ability to accept them.^[6] The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of chemical reactivity and stability; a smaller gap often implies higher reactivity.^[4]

- **HOMO:** For **3-Methoxy-5-phenylpyridine**, the HOMO is expected to be distributed primarily across the electron-rich phenyl ring and the oxygen atom of the methoxy group. This indicates that these are the most probable sites for electrophilic attack.
- **LUMO:** Conversely, the LUMO is anticipated to be localized on the electron-deficient pyridine ring, particularly on the carbon atoms adjacent to the nitrogen. This region is therefore the most susceptible to nucleophilic attack.^[7]
- **HOMO-LUMO Gap:** The energy gap dictates the energy required for electronic excitation. This value is crucial for predicting the molecule's UV-Vis absorption spectrum and its potential application in organic electronics.

[Click to download full resolution via product page](#)

Caption: Relationship between Frontier Molecular Orbitals and chemical reactivity.[\[4\]](#)

Molecular Electrostatic Potential (MEP)


An MEP map provides an intuitive visualization of charge distribution on the molecular surface. [\[8\]](#) It uses a color scale to indicate electrostatic potential, revealing regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

- Red/Yellow Regions (Negative Potential): These areas are electron-rich. For **3-Methoxy-5-phenylpyridine**, the most negative potential is expected around the electronegative nitrogen atom of the pyridine ring and the oxygen of the methoxy group, marking them as primary sites for hydrogen bonding and coordination.

- Blue Regions (Positive Potential): These areas are electron-poor and susceptible to nucleophilic attack. Positive potential is anticipated on the hydrogen atoms of the pyridine ring.

Protocol: Theoretical Analysis via DFT

- Geometry Optimization: Construct the 3D structure of **3-Methoxy-5-phenylpyridine**. Perform a geometry optimization calculation using DFT, for example, with the B3LYP functional and the 6-311++G(d,p) basis set, to find the lowest energy conformation.[\[4\]](#)
- Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).
- Electronic Property Calculation: Using the optimized structure, perform a single-point energy calculation to obtain electronic properties.
- Data Extraction: From the output, extract HOMO and LUMO energy values, generate the MEP surface, and visualize the orbital distributions.
- UV-Vis Simulation (Optional): Employ Time-Dependent DFT (TD-DFT) to simulate the electronic absorption spectrum and predict the λ_{max} values corresponding to key electronic transitions (e.g., HOMO \rightarrow LUMO).

[Click to download full resolution via product page](#)

Caption: Computational workflow for the theoretical analysis of 3-Methoxyphenyl.[\[4\]](#)

Experimental Validation of Electronic Properties

While computational methods are predictive, experimental techniques are essential for validation. Spectroscopic and electrochemical methods directly probe the electronic structure of **3-Methoxy-5-phenylpyridine**.

UV-Vis Absorption Spectroscopy

This technique measures the absorption of light as a function of wavelength, revealing information about electronic transitions within the molecule. For **3-Methoxy-5-phenylpyridine**, the spectrum is expected to show intense absorption bands in the UV region, corresponding to $\pi \rightarrow \pi^*$ transitions within the conjugated pyridine and phenyl ring systems. The position and intensity of the absorption maximum (λ_{max}) are sensitive to the solvent polarity, a phenomenon known as solvatochromism.^[9]

Protocol: UV-Vis Spectroscopy

- **Solution Preparation:** Prepare a dilute stock solution of **3-Methoxy-5-phenylpyridine** in a UV-grade solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to determine an optimal concentration where absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).
- **Instrument Setup:** Calibrate the UV-Vis spectrophotometer using a cuvette filled with the pure solvent as a blank.
- **Data Acquisition:** Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).
- **Analysis:** Identify the wavelength of maximum absorbance (λ_{max}). The molar absorptivity (ϵ) can be calculated using the Beer-Lambert law ($A = \epsilon cl$), where A is the absorbance, c is the concentration, and l is the path length.

Cyclic Voltammetry (CV)

CV is an electrochemical technique used to measure the oxidation and reduction potentials of a molecule. These potentials are directly related to the HOMO and LUMO energy levels, respectively, providing an experimental measure of the electrochemical gap. This data is

invaluable for applications in materials science, particularly for designing materials for organic electronics.

Applications in Drug Development and Materials Science

The electronic properties of **3-Methoxy-5-phenylpyridine** make it a "privileged scaffold" in medicinal chemistry.[10]

- Drug Development: The defined regions of nucleophilicity (nitrogen, oxygen) and the tunable aromatic system allow for specific interactions with biological targets like kinases and other enzymes.[10] The molecule's overall polarity and ability to form hydrogen bonds, governed by its electronic structure, are critical for its pharmacokinetic profile.
- Materials Science: The conjugated π -system and the associated electronic transitions suggest potential for use in organic light-emitting diodes (OLEDs) and other electronic materials.[11] The HOMO-LUMO gap is a key parameter in tuning the color and efficiency of such devices.

Conclusion

3-Methoxy-5-phenylpyridine is a molecule with a finely tuned electronic architecture. The interplay between the electron-donating methoxy group, the electron-accepting pyridine ring, and the extended π -system of the phenyl group creates a platform with significant potential. Through a synergistic combination of computational modeling and experimental validation, researchers can fully elucidate its electronic properties. This deep understanding is the cornerstone for rationally designing next-generation pharmaceuticals and advanced organic materials built upon this versatile and promising scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. 3-Methoxy-5-phenylpyridine | 53698-52-5 [chemicalbook.com]
- 3. 3-Methoxy-2-phenylpyridine | C12H11NO | CID 20781710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. passer.garmian.edu.krd [passer.garmian.edu.krd]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Quantum Computational Investigation of (E)-1-(4-methoxyphenyl)-5-methyl-N'-(3-phenoxybenzylidene)-1H-1,2,3-triazole-4-carbohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Buy 3-Methoxy-2-phenylpyridine | 53698-49-0 [smolecule.com]
- To cite this document: BenchChem. [Electronic properties of 3-Methoxy-5-phenylpyridine]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1451050#electronic-properties-of-3-methoxy-5-phenylpyridine\]](https://www.benchchem.com/product/b1451050#electronic-properties-of-3-methoxy-5-phenylpyridine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com